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Compound of Interest

Compound Name: Drobuline

CAS No.: 68341-48-0

Cat. No.: B10780739

Get Quote

Executive Summary & Molecule Profile[1][2]
Drobuline (CAS: 68162-52-7) is a lipophilic anti-arrhythmic agent with cardiac depressant

properties.[1][2] Structurally characterized as

-(isopropylaminomethyl)-

-phenylbenzenepropanol hydrochloride, it belongs to the class of basic amines often
associated with Class I (sodium channel blockade) or Class II (beta-blockade) anti-arrhythmic
activity.[1]

Critical Note on Nomenclature: Researchers must distinguish Drobuline from Durabolin

(Nandrolone phenylpropionate). This guide strictly addresses Drobuline (C

H

ClNO), a cardiovascular research compound.[1]

Effective preclinical evaluation of Drobuline requires precise control over plasma concentration

(
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) to avoid acute cardiotoxicity (e.g., AV block, cardiac arrest) while maintaining therapeutic
exposure (

).[1] This Application Note details the rationale, formulation, and protocols for Intravenous (IV),
Oral (PO), and Intraperitoneal (IP) administration.

Physicochemical Profile
Property Value

Implication for
Administration

Molecular Weight 319.87 g/mol
Small molecule; rapid

distribution expected.[1]

Form Hydrochloride Salt

Water soluble, but lipophilicity

of the free base may limit high-

concentration stability in

saline.

pKa ~9.5 (Basic Amine)

Ionized at physiological pH;

potential for lysosomal

trapping.[1]

Target Cardiac Ion Channels

High Risk: Bolus IV injection

can cause immediate lethality

due to

spikes.[1]

Formulation Strategy
Before selecting an administration route, the vehicle must be optimized to ensure solubility and

prevent precipitation at the injection site.

Standard Vehicle Protocols
Low Dose (< 5 mg/kg): 0.9% Saline or Phosphate Buffered Saline (PBS).[1]

High Dose (> 10 mg/kg): 5% DMSO + 40% PEG400 + 55% Water (to solubilize the lipophilic

free base if the salt dissociates).[1]
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Formulation Decision Logic (Graphviz)[1]
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Vehicle C:
0.5% Methylcellulose

(PO Only)

No (Oral High Dose)
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Figure 1: Decision tree for Drobuline vehicle selection based on solubility and intended route.

[1]

Administration Routes & Protocols
A. Intravenous (IV) Administration
Rationale: The "Gold Standard" for anti-arrhythmic agents.[1] IV administration provides 100%

bioavailability and immediate onset.[1] It is essential for assessing electrophysiological effects

(QT interval, QRS duration) and absolute bioavailability.

Risk: Rapid bolus injection of Drobuline can induce precipitous hypotension and cardiac arrest

due to its cardiac depressant nature.

Protocol: Slow Bolus / Infusion (Rat)[1]
Animal Prep: Anesthetize rat (Isoflurane 2-3%).[1] Cannulate the jugular vein or use the

lateral tail vein.

Dose Calculation: Target 1–3 mg/kg.

Volume: 1–2 mL/kg (e.g., 0.25 mL for a 250g rat).[1]

Administration:
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Do NOT push as a rapid bolus (< 5 seconds).[1]

Correct Method: Slow push over 30–60 seconds or use a syringe pump.

Monitoring: If possible, monitor ECG during dosing. Watch for PR interval prolongation.

B. Oral (PO) Administration
Rationale: To assess oral bioavailability (

) and suitability for chronic dosing in toxicology studies.[1] Lipophilic amines like Drobuline
often undergo significant First-Pass Metabolism (CYP2D6 mediated in humans; CYP2D in
rodents).[1]

Protocol: Oral Gavage (Mouse/Rat)[1]
Fasting: Fast animals for 4–6 hours prior to dosing to standardize absorption (food can bind

lipophilic drugs).[1]

Formulation: Use Vehicle A (Saline) or Vehicle C (0.5% Methylcellulose) if the salt form

precipitates in the stomach.

Technique:

Use a flexible feeding needle (18G for rats, 20-22G for mice).[1]

Insert gently along the palate to the esophagus.

Dose Volume: Max 10 mL/kg (Rat), 10 mL/kg (Mouse).[1]

PK Sampling: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours to capture

and

.

C. Intraperitoneal (IP) Administration
Rationale: Common in high-throughput screening for rodent arrhythmia models (e.g., Aconitine-

induced arrhythmia).[1] Caveat: Significant first-pass effect via the portal vein.[1] Not
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recommended for definitive PK studies intended for human translation.[1]

Protocol
Site: Lower right quadrant of the abdomen to avoid the cecum.

Technique:

Restrain the animal manually.[1]

Tilt head downward (Trendelenburg position) to shift organs.[1]

Inject at a 30° angle.[1]

Observation: Watch for "writhing" (indicative of vehicle irritation due to pH/osmolality).[1]

Experimental Workflow: PK/PD Correlation
For Drobuline, efficacy is defined by arrhythmia suppression, while toxicity is defined by

hemodynamic collapse. The following workflow integrates these endpoints.

Workflow Diagram (Graphviz)
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Figure 2: Integrated PK/PD workflow for assessing Drobuline safety and efficacy.

Comparative Data: Route Characteristics
Feature Intravenous (IV) Oral (PO) Intraperitoneal (IP)

Bioavailability (

)
100% (Reference)

Variable (Est. 20-

50%)*

High, but First-Pass

Effect

Tmax Immediate 30–90 mins 15–30 mins

Cmax Risk High (Cardiotoxicity) Low Moderate

Vehicle Vol. 1–5 mL/kg 5–10 mL/kg 5–20 mL/kg

Primary Use
Efficacy (Acute

Arrhythmia)
Chronic Safety / Tox Screening
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*Note: Oral bioavailability of lipophilic amines is often limited by hepatic extraction. Pilot PK is

required.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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